

# Spectrophotometric Determination of Chymotrypsin Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Chymotrypsin is a serine protease that plays a crucial role in protein digestion in the small intestine. It selectively cleaves peptide bonds on the carboxyl side of large hydrophobic amino acid residues such as tryptophan, tyrosine, and phenylalanine. The enzymatic activity of chymotrypsin is a key parameter in various research and development areas, including biochemistry, pharmacology, and drug discovery. Accurate and reliable determination of chymotrypsin activity is essential for studying enzyme kinetics, screening for inhibitors, and in quality control of pharmaceutical preparations.

This document provides detailed application notes and protocols for the spectrophotometric determination of chymotrypsin activity using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) as a substrate. This method is based on the principle that the hydrolysis of BTEE by chymotrypsin leads to an increase in absorbance at 256 nm.

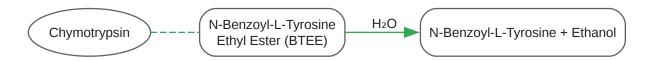
## **Principle of the Assay**

Chymotrypsin catalyzes the hydrolysis of the ester bond in N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), yielding N-Benzoyl-L-Tyrosine and ethanol. The formation of N-Benzoyl-L-Tyrosine results in an increase in absorbance at 256 nm, which can be monitored over time using a



spectrophotometer. The rate of increase in absorbance is directly proportional to the chymotrypsin activity in the sample.

The enzymatic reaction is as follows:



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Caption: Enzymatic hydrolysis of BTEE by chymotrypsin.

## **Data Presentation**

The following table summarizes the key quantitative data and conditions for the spectrophotometric determination of chymotrypsin activity using BTEE.

Parameter	Value	Source
Substrate	N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)	[1][2][3]
Wavelength (λ)	256 nm	[2][3]
рН	7.8	[1][2][3]
Temperature	25 °C	[1][2][3]
Buffer	Tris-HCl	[2][3]
Molar Extinction Coefficient ( $\epsilon$ ) of N-Benzoyl-L-Tyrosine	964 M <sup>-1</sup> cm <sup>-1</sup>	[3]
Unit Definition	One unit hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25 °C.	[1]

# **Experimental Protocols**



This section provides a detailed methodology for the spectrophotometric determination of chymotrypsin activity.

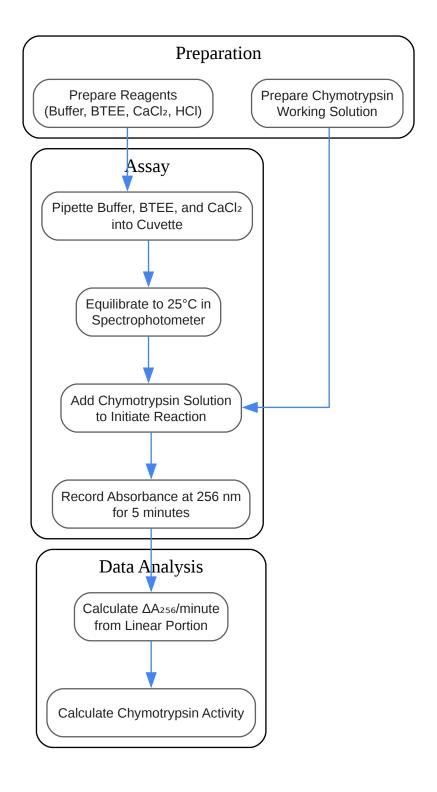
## **Reagent Preparation**

- 80 mM Tris-HCl Buffer (pH 7.8 at 25°C): Dissolve Trizma base in deionized water to a final concentration of 80 mM. Adjust the pH to 7.8 at 25°C with 1 M HCl.[1][3]
- 2 M Calcium Chloride Solution: Dissolve calcium chloride dihydrate in deionized water to a final concentration of 2 M.[1][3]
- 1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) Solution: Dissolve 37.0 mg of BTEE in
  63.4 mL of methanol. Bring the final volume to 100 mL with deionized water.[1]
- 1 mM HCl: Prepare a 1:1000 dilution of 1 M HCl with deionized water. Keep this solution on ice.[1]
- Chymotrypsin Stock Solution: Immediately before use, prepare a solution of chymotrypsin in cold 1 mM HCl to a concentration of 1 mg/mL.
- Chymotrypsin Working Solution: Dilute the chymotrypsin stock solution in cold 1 mM HCl to a concentration of 10-30 μg/mL for the assay.

## **Assay Procedure**

The following diagram illustrates the experimental workflow:





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Caption: Experimental workflow for chymotrypsin activity assay.



- Set up the Spectrophotometer: Adjust the spectrophotometer to a wavelength of 256 nm and set the temperature to 25°C.[2]
- Prepare the Reaction Mixture: In a quartz cuvette, pipette the following reagents:
  - 1.42 mL of 80 mM Tris-HCl buffer, pH 7.8
  - 1.40 mL of 1.18 mM BTEE solution
  - 0.08 mL of 2 M CaCl<sub>2</sub> solution.[3]
- Equilibration: Mix the contents of the cuvette by inversion and place it in the thermostatted spectrophotometer. Allow the mixture to equilibrate to 25°C for 4-5 minutes and record any blank rate.
- Initiate the Reaction: Add 0.1 mL of the chymotrypsin working solution to the cuvette.
- Measure Absorbance: Immediately mix by inversion and start recording the increase in absorbance at 256 nm for approximately 5 minutes.[3]
- Data Analysis: Determine the rate of change in absorbance per minute (ΔA<sub>256</sub>/min) from the initial linear portion of the curve.

## **Calculations**

The activity of the chymotrypsin solution can be calculated using the following formula:

Units/mL enzyme =  $(\Delta A_{256}/min * 3 * df) / (0.964 * 0.1)$ 

#### Where:

- $\Delta A_{256}$ /min is the rate of absorbance change per minute.
- 3 is the total reaction volume in mL.[3]
- df is the dilution factor of the enzyme.
- 0.964 is the millimolar extinction coefficient of N-Benzoyl-L-Tyrosine at 256 nm (in mM<sup>-1</sup>cm<sup>-1</sup>).[3]



• 0.1 is the volume of the enzyme solution added in mL.[3]

### **Alternative Substrates**

While BTEE is a commonly used substrate, other chromogenic substrates can also be employed for the spectrophotometric determination of chymotrypsin activity. One such substrate is N-Succinyl-L-phenylalanine p-nitroanilide. The hydrolysis of this substrate by chymotrypsin releases p-nitroaniline, which can be detected at 410 nm.[1]

## **Concluding Remarks**

The spectrophotometric assay using BTEE provides a reliable and straightforward method for determining chymotrypsin activity. Adherence to the specified conditions of pH, temperature, and reagent concentrations is crucial for obtaining accurate and reproducible results. This protocol is well-suited for various applications in academic research and the pharmaceutical industry, including enzyme characterization and inhibitor screening. For determining kinetic parameters such as  $K_m$  and  $V_{max}$ , the assay should be performed with varying substrate concentrations.[4]

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- To cite this document: BenchChem. [Spectrophotometric Determination of Chymotrypsin Activity: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1406576#spectrophotometric-determination-of-chymotrypsin-activity]



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